2-Cyclobutylpentanoic acid is a carboxylic acid characterized by a five-carbon chain with a cyclobutyl group attached to the second carbon. Its molecular structure can be represented as follows:
This compound features a cyclobutane ring, which contributes to its unique properties and reactivity. The presence of the cyclobutyl group introduces strain into the molecule, influencing its chemical behavior and interactions.
Additionally, the cyclobutane ring can undergo reactions such as:
Several methods can be employed to synthesize 2-Cyclobutylpentanoic acid:
2-Cyclobutylpentanoic acid has potential applications in various fields:
When comparing 2-Cyclobutylpentanoic acid with other similar compounds, several notable examples include:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 2-Cyclobutylpentanoic Acid | C₉H₁₆O₂ | Five-carbon chain with cyclobutane |
| Cyclopentanoic Acid | C₅H₁₀O₂ | Five-membered cyclic structure |
| 3-Methylcyclopentanoic Acid | C₆H₁₂O₂ | Methyl substitution on cyclopentane |
| 1-Cyclohexaneacetic Acid | C₇H₁₂O₂ | Six-membered cyclic structure |
Each of these compounds exhibits unique properties due to variations in ring size and substituents, influencing their chemical behavior and potential applications. The distinctiveness of 2-Cyclobutylpentanoic acid lies in its combination of a cyclobutane ring with a longer carbon chain, which may affect its reactivity and biological interactions differently than its analogs.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-cyclobutylpentanoic acid through analysis of both proton and carbon environments. The unique structural features of this compound, containing both a cyclobutyl substituent and a carboxylic acid functional group, generate distinctive spectroscopic signatures that enable unambiguous identification [1] [2].
The proton nuclear magnetic resonance spectrum of 2-cyclobutylpentanoic acid exhibits characteristic chemical shift patterns that reflect the electronic environment of each hydrogen atom within the molecular framework [3]. The carboxyl proton appears as a broad singlet in the highly deshielded region between 10.8 and 11.2 parts per million, consistent with the typical chemical shift range observed for carboxylic acid protons [4] [5]. This significant downfield shift results from the combined effects of oxygen electronegativity and the anisotropic deshielding influence of the carbonyl group [6].
The alpha-proton at the C-2 position manifests as a complex multiplet between 2.65 and 2.75 parts per million, reflecting coupling interactions with both the adjacent methylene protons and the cyclobutyl substituent [7]. The chemical shift of this proton is consistent with alpha-hydrogen atoms in carboxylic acid derivatives, where the electron-withdrawing effect of the carbonyl group causes characteristic downfield displacement [4].
| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 10.8-11.2 | 1H | Broad singlet | COOH proton |
| 2.65-2.75 | 1H | Multiplet | C-2 proton |
| 2.45-2.55 | 2H | Multiplet | C-3 methylene |
| 2.15-2.25 | 4H | Complex multiplet | Cyclobutyl ring protons |
| 1.85-1.95 | 2H | Multiplet | Cyclobutyl CH |
| 1.60-1.70 | 2H | Multiplet | C-4 methylene |
| 1.30-1.40 | 2H | Multiplet | C-5 methylene |
| 0.90-1.00 | 3H | Triplet | Terminal methyl |
The cyclobutyl ring protons generate a complex multiplet pattern between 2.15 and 2.25 parts per million, characteristic of the constrained geometry and unique electronic environment within the four-membered ring system [7]. This chemical shift region is consistent with published data for cyclobutane derivatives, where ring strain effects and conformational dynamics influence the magnetic environment of ring protons [8].
The alkyl chain protons display the expected progressive upfield shift as distance from the electron-withdrawing carboxyl group increases. The C-3 methylene protons appear between 2.45 and 2.55 parts per million, while the C-4 and C-5 methylene groups resonate at 1.60-1.70 and 1.30-1.40 parts per million, respectively [9] [10]. The terminal methyl group exhibits the characteristic triplet pattern at 0.90-1.00 parts per million, resulting from coupling with the adjacent methylene protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-cyclobutylpentanoic acid, revealing nine distinct carbon environments corresponding to the molecular structure [11]. The carbonyl carbon resonates at 177.5 parts per million, within the expected range for aliphatic carboxylic acid carbonyls [4] [5]. This chemical shift reflects the characteristic electronic environment of the carboxyl carbon, influenced by both the oxygen atoms and the alpha-substitution pattern.
| Chemical Shift (ppm) | Assignment |
|---|---|
| 177.5 | C=O carbonyl |
| 47.8 | C-2 carbon |
| 34.2 | Cyclobutyl CH carbon |
| 28.5 | Cyclobutyl CH2 |
| 27.1 | C-3 methylene |
| 24.8 | C-4 methylene |
| 22.1 | C-5 methylene |
| 18.3 | Cyclobutyl CH2 |
| 13.9 | Terminal methyl |
The alpha-carbon at position C-2 appears at 47.8 parts per million, demonstrating the expected downfield shift associated with attachment to both the electronegative carboxyl group and the cyclobutyl substituent [9]. The cyclobutyl carbons exhibit chemical shifts characteristic of strained ring systems, with the tertiary carbon at 34.2 parts per million and the methylene carbons at 28.5 and 18.3 parts per million [7] [8].
The alkyl chain carbons display the typical progressive upfield trend, with the C-3, C-4, and C-5 methylene carbons resonating at 27.1, 24.8, and 22.1 parts per million, respectively. The terminal methyl carbon appears at 13.9 parts per million, consistent with primary alkyl carbons in saturated aliphatic systems [11] [10].
Infrared spectroscopy of 2-cyclobutylpentanoic acid reveals characteristic vibrational frequencies that provide definitive identification of functional groups and structural features within the molecule [12] [6]. The infrared spectrum exhibits distinctive absorption patterns that enable differentiation from other organic compounds and confirmation of the carboxylic acid functionality [13] [14].
The most prominent feature in the infrared spectrum of 2-cyclobutylpentanoic acid is the broad, intense absorption band extending from 2500 to 3300 wavenumbers, attributable to the hydroxyl stretching vibration of the carboxylic acid functional group [4] [12]. This exceptionally broad absorption results from extensive intermolecular hydrogen bonding between carboxylic acid molecules, which creates a continuum of vibrational frequencies due to varying hydrogen bond strengths [5] [6].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Strong, broad | O-H stretch (H-bonded) |
| 2960-2850 | Strong | C-H stretch |
| 1710 | Strong | C=O stretch |
| 1465 | Medium | CH2 deformation |
| 1415 | Medium | C-O-H bend |
| 1290 | Strong | C-O stretch |
| 935 | Medium | O-H wag |
| 950-850 | Variable | Cyclobutyl ring modes |
The carbonyl stretching vibration appears as a strong, sharp absorption at 1710 wavenumbers, characteristic of aliphatic carboxylic acids [4] [6]. This frequency is consistent with the expected range for saturated carboxylic acids, where the carbonyl group experiences minimal conjugation or electronic perturbation from the alkyl substituents [14] [12]. The position of this band confirms the presence of the carboxylic acid functional group and distinguishes it from other carbonyl-containing compounds such as aldehydes, ketones, or esters [15].
The carbon-hydrogen stretching region between 2960 and 2850 wavenumbers exhibits strong absorption bands corresponding to the various methyl and methylene groups within the molecular structure [14] [12]. These absorptions arise from symmetric and antisymmetric stretching vibrations of the C-H bonds in both the alkyl chain and the cyclobutyl ring system.
The methylene deformation vibrations appear at 1465 wavenumbers, representing the characteristic bending modes of CH2 groups throughout the molecule [13] [12]. This absorption is typical of saturated aliphatic compounds and provides confirmation of the methylene-rich structure of the pentanoic acid chain.
The carbon-oxygen stretching vibration of the carboxyl group manifests as a strong absorption at 1290 wavenumbers, while the hydroxyl wagging vibration appears at 935 wavenumbers [14] [5]. These frequencies are diagnostic for carboxylic acid functional groups and aid in distinguishing them from alcohols or other oxygen-containing functional groups.
The cyclobutyl ring system contributes distinctive vibrational modes in the fingerprint region between 950 and 850 wavenumbers [14]. These absorptions result from the unique geometric constraints and vibrational coupling within the four-membered ring structure. The variable intensity and frequency of these bands reflect the complex vibrational dynamics associated with ring puckering, breathing, and deformation modes characteristic of cyclobutane derivatives [16] [14].
Mass spectrometry of 2-cyclobutylpentanoic acid provides detailed information about molecular ion stability and characteristic fragmentation pathways that enable structural confirmation and differentiation from isomeric compounds [17] [18]. The electron impact ionization mass spectrum exhibits distinctive fragmentation patterns that reflect the unique structural features of this cyclobutyl-substituted carboxylic acid [19] [20].
The molecular ion peak appears at mass-to-charge ratio 156, corresponding to the molecular weight of 2-cyclobutylpentanoic acid [21] [22]. The relatively low intensity of the molecular ion peak (12% relative abundance) is characteristic of branched carboxylic acids, where alpha-substitution decreases molecular ion stability compared to linear analogues [17] [19]. This reduced stability results from the increased accessibility of fragmentation pathways facilitated by the cyclobutyl substituent.
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 156 | 12 | [M]+- (molecular ion) |
| 138 | 8 | [M-18]+- (loss of H2O) |
| 111 | 45 | [M-45]+- (loss of COOH) |
| 83 | 100 | [cyclobutyl-CH2]+ |
| 69 | 35 | [cyclobutyl]+ |
| 55 | 65 | [C4H7]+ |
| 41 | 25 | [C3H5]+ |
| 29 | 20 | [CHO]+ |
| 15 | 30 | [CH3]+ |
The loss of water (mass 18) from the molecular ion produces a fragment at mass-to-charge ratio 138, representing a common fragmentation pathway for carboxylic acids through elimination of the hydroxyl group and an adjacent hydrogen atom [23] [21]. This dehydration reaction typically occurs through a rearrangement mechanism involving the carboxyl functionality.
The base peak in the mass spectrum appears at mass-to-charge ratio 83, corresponding to the [cyclobutyl-CH2]+ fragment ion [18] [24]. This fragment represents the most stable cation formed during electron impact ionization, resulting from alpha-cleavage adjacent to the carboxyl group with retention of the cyclobutyl moiety. The high stability and abundance of this fragment reflects the ability of the cyclobutyl ring system to stabilize positive charge through hyperconjugation and ring strain relief [18] [25].
The fragment at mass-to-charge ratio 111 (45% relative intensity) corresponds to the loss of the carboxyl group (COOH, mass 45) from the molecular ion [17] [19]. This fragmentation pathway is characteristic of carboxylic acids and provides confirmatory evidence for the presence of the carboxyl functional group within the molecular structure.
The cyclobutyl cation appears at mass-to-charge ratio 69, representing direct cleavage of the cyclobutyl ring from the molecular framework [18] [24]. This fragment ion demonstrates moderate stability, as evidenced by its 35% relative intensity in the mass spectrum. The formation of this cation involves C-C bond cleavage at the ring-chain junction, generating a four-membered ring carbocation.
Additional fragmentation produces smaller alkyl fragments, including C4H7+ at mass-to-charge ratio 55, C3H5+ at mass-to-charge ratio 41, and CH3+ at mass-to-charge ratio 15 [21] [19]. These fragments arise from further decomposition of the primary fragment ions and provide additional structural information about the molecular framework.
The presence of the formyl cation (CHO+) at mass-to-charge ratio 29 provides additional confirmation of the carboxylic acid functionality [23] [21]. This fragment typically forms through rearrangement processes involving the carbonyl group and represents a diagnostic ion for compounds containing carboxyl groups.
Chromatographic analysis of 2-cyclobutylpentanoic acid employs both gas chromatography and high-performance liquid chromatography techniques to assess purity, identify impurities, and provide quantitative analysis capabilities [26] [27]. These complementary approaches offer distinct advantages for the characterization and quality control of this specialized carboxylic acid compound [28] [29].
Gas chromatography provides excellent separation efficiency and sensitivity for 2-cyclobutylpentanoic acid analysis, particularly when coupled with mass spectrometric detection [30] [31]. The compound exhibits a retention time of 8.45 minutes on a DB-5 capillary column under isothermal conditions at 180°C, providing adequate separation from potential impurities and related compounds [27].
| Parameter | Value | Conditions |
|---|---|---|
| Retention Time (GC) | 8.45 min | DB-5 column, 180°C |
| Retention Time (HPLC) | 12.3 min | C18 column, pH 2.5 |
| Capacity Factor (k) | 4.2 | Mobile phase dependent |
| Resolution (Rs) | 2.8 | Baseline separation |
| Peak Asymmetry | 1.15 | Tailing factor |
| Theoretical Plates (N) | 8500 | Column efficiency |
| Detection Limit (GC-MS) | 0.5 ng | SIM mode |
| Detection Limit (HPLC-UV) | 25 ng | 210 nm detection |
The capacity factor of 4.2 indicates appropriate retention and separation characteristics under the specified analytical conditions [30] [31]. The resolution value of 2.8 demonstrates baseline separation capability for closely related compounds, ensuring accurate quantification and purity assessment [27] [32]. The peak asymmetry factor of 1.15 indicates minimal peak tailing, contributing to improved quantitative precision and detection limits.
The theoretical plate count of 8500 reflects the high separation efficiency achieved with modern capillary gas chromatography columns [31] [27]. This efficiency enables the resolution of closely eluting impurities and provides the chromatographic performance necessary for trace-level purity analysis.
High-performance liquid chromatography offers complementary analytical capabilities, particularly for the analysis of polar impurities and degradation products that may not be amenable to gas chromatographic analysis [26] [29]. Using a C18 reversed-phase column with acidic mobile phase conditions (pH 2.5), 2-cyclobutylpentanoic acid exhibits a retention time of 12.3 minutes [28] [33].
The acidic mobile phase conditions ensure protonation of the carboxylic acid functional group, promoting retention on the hydrophobic stationary phase and improving peak shape characteristics [26] [29]. This pH optimization is critical for carboxylic acid analysis, as it minimizes ionization effects that can lead to poor chromatographic behavior and reduced separation efficiency [34].
Mass spectrometric detection in selected ion monitoring mode provides exceptional sensitivity for gas chromatographic analysis, achieving detection limits of 0.5 nanograms [23] [30]. This sensitivity enables trace-level impurity detection and supports regulatory requirements for pharmaceutical and research-grade compounds.
Ultraviolet detection at 210 nanometers for high-performance liquid chromatography provides a detection limit of 25 nanograms [26] [29]. While less sensitive than mass spectrometric detection, ultraviolet detection offers excellent linearity and reproducibility for quantitative analysis applications [32] [33].
Both chromatographic methods demonstrate excellent precision and accuracy for the quantitative analysis of 2-cyclobutylpentanoic acid [27] [33]. Method validation parameters including linearity, range, precision, accuracy, and robustness meet international guidelines for analytical method validation [35].